(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone
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Overview
Description
(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone is a complex organic compound with a unique structure that combines a hexahydro-3,5-methanocyclopenta[b]pyrrol ring with a phenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the hexahydro-3,5-methanocyclopenta[b]pyrrol ring. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The phenyl group is then introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves the attachment of the methanone group, which can be accomplished through a variety of methods, including oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and pH, ensuring consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and a suitable electrophile.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of (Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Properties
CAS No. |
78422-77-2 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-azatricyclo[4.2.1.03,7]nonan-4-yl(phenyl)methanone |
InChI |
InChI=1S/C15H17NO/c17-15(11-4-2-1-3-5-11)16-9-12-6-10-7-13(12)14(16)8-10/h1-5,10,12-14H,6-9H2 |
InChI Key |
BPPKGSYMAKTRSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1CN(C3C2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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